molecular formula C8H11F3N2O B12047718 1-butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

1-butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Cat. No.: B12047718
M. Wt: 208.18 g/mol
InChI Key: BZIWAAXDWUELCP-UHFFFAOYSA-N
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Description

1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-butyl-3,5-dimethylpyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-butyl-5-(trifluoromethyl)-1H-pyrazol-3-one.

    Reduction: Formation of 1-butyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

    Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-butyl-3,5-dimethylpyrazole
  • 1-butyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol
  • 1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-ylthioacetic acid

Uniqueness: 1-Butyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

2-butyl-3-(trifluoromethyl)-1H-pyrazol-5-one

InChI

InChI=1S/C8H11F3N2O/c1-2-3-4-13-6(8(9,10)11)5-7(14)12-13/h5H,2-4H2,1H3,(H,12,14)

InChI Key

BZIWAAXDWUELCP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=O)N1)C(F)(F)F

Origin of Product

United States

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